Product packaging for 2-Bromo-2',3',5'-tri-O-acetylinosine(Cat. No.:CAS No. 41623-91-0)

2-Bromo-2',3',5'-tri-O-acetylinosine

Cat. No.: B125966
CAS No.: 41623-91-0
M. Wt: 473.23 g/mol
InChI Key: AFYPUYTWISKOLG-SDBHATRESA-N
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Description

Significance of Nucleoside Modifications in Modern Chemical Biology and Organic Synthesis

Nucleosides, the fundamental building blocks of DNA and RNA, consist of a nucleobase linked to a sugar moiety. bldpharm.com Beyond their primary biological role in encoding genetic information, nucleosides and their synthetic analogs have become indispensable tools in chemical biology and organic synthesis. The chemical modification of nucleosides is a cornerstone of modern medicinal chemistry, allowing for the development of potent therapeutic agents. bldpharm.com

Modified nucleosides have proven to be powerful antiviral and anticancer drugs. biosynth.com By mimicking natural nucleosides, these analogs can be incorporated into viral or cellular DNA or RNA, where they disrupt replication processes and inhibit enzymes crucial for proliferation. biosynth.com This strategy is central to the mechanism of many clinically used pharmaceuticals. Furthermore, the strategic modification of nucleosides can enhance their stability against enzymatic degradation, a critical factor for in vivo applications. biosynth.com

In the realm of molecular biology and biotechnology, nucleoside modifications are pivotal. A prominent example is the use of nucleoside-modified messenger RNA (modRNA) in vaccines. wikipedia.org Replacing standard nucleosides like uridine (B1682114) with modified versions such as N1-methylpseudouridine can reduce the innate immune response against exogenous RNA, leading to more efficient and persistent protein translation. wikipedia.org These modifications can also alter the structure and function of RNA, affecting base stacking and nucleotide conformation, which has implications for cellular localization and transport. bldpharm.com The ability to chemically alter nucleosides provides a powerful lever for modulating biological processes and designing novel therapeutics and research tools. nih.gov

Contextualizing Inosine (B1671953) and its Derivatives in Academic Research

Inosine is a naturally occurring purine (B94841) nucleoside, composed of the nucleobase hypoxanthine (B114508) linked to a ribose sugar. ontosight.ai It occupies a central position in purine metabolism, serving as a key intermediate in both the synthesis and degradation of purine nucleotides like ATP and GTP. ontosight.aimdpi.com Endogenous inosine is produced through several pathways, most notably via the deamination of adenosine (B11128) by the enzyme adenosine deaminase, or through the dephosphorylation of inosine monophosphate (IMP). patsnap.comnih.gov

Inosine's significance extends to the core processes of gene expression. It is a critical component of transfer RNA (tRNA), often found in the "wobble" position of the anticodon. patsnap.com In this position, inosine's ability to form non-standard base pairs with adenine (B156593), cytosine, and uracil (B121893) allows a single tRNA molecule to recognize multiple codons, thereby enhancing the efficiency of protein synthesis. patsnap.com Furthermore, inosine is a product of adenosine-to-inosine (A-to-I) RNA editing, a post-transcriptional modification process catalyzed by ADAR enzymes. patsnap.com This editing can alter the coding sequence of mRNAs, leading to different protein functions from a single gene and demonstrating a fundamental mechanism of genetic regulation. patsnap.com

In the field of organic synthesis, acetyl groups serve as highly effective protecting groups for the hydroxyl (-OH) functions of the ribose sugar in nucleosides. researchgate.net The acetylation of inosine to form 2',3',5'-tri-O-acetylinosine is a common and crucial step in the synthesis of more complex inosine derivatives. researchgate.net This process typically involves treating inosine with an acetylating agent like acetic anhydride (B1165640). researchgate.netnih.gov

By converting the reactive hydroxyl groups at the 2', 3', and 5' positions of the ribose into acetyl esters, chemists can prevent these sites from participating in subsequent reactions. This strategy allows for selective chemical modifications to be performed on the purine nucleobase (the hypoxanthine ring) without affecting the sugar moiety. researchgate.net For instance, after performing a desired reaction on the base, the acetyl protecting groups can be readily removed under mild conditions, such as treatment with ammonia (B1221849) in methanol (B129727), to restore the natural hydroxyl groups. researchgate.net Therefore, acetylated intermediates like 2',3',5'-tri-O-acetylinosine are not typically the final product but are versatile platforms for the synthesis of a wide array of specifically modified nucleoside analogs for therapeutic or research purposes. nih.govnih.gov

Properties of the Key Acetylated Inosine Intermediate
PropertyValueReference
Compound Name2',3',5'-Tri-O-acetylinosine buyersguidechem.com
CAS Number3181-38-2 buyersguidechem.com
Molecular FormulaC16H18N4O8 buyersguidechem.com
Molecular Weight394.34 g/mol buyersguidechem.com
Primary Use in SynthesisProtected intermediate for nucleobase modification researchgate.netresearchgate.net

Halogenation, the introduction of a halogen atom (e.g., fluorine, chlorine, bromine, iodine) into a molecule, is a fundamental and widely used strategy in nucleoside chemistry. numberanalytics.com Incorporating halogens can significantly alter the physical, chemical, and biological properties of a nucleoside. numberanalytics.com From a synthetic standpoint, halogenated nucleosides are valuable intermediates because the halogen atom can serve as a reactive handle for further modifications, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). numberanalytics.com This allows for the attachment of a wide variety of functional groups at a specific position on the nucleobase.

In structural biology, halogenated nucleotides are frequently incorporated into DNA or RNA to aid in the determination of their three-dimensional structures by X-ray crystallography. genelink.comnih.gov The heavy halogen atoms scatter X-rays differently than lighter atoms, which can help solve the phase problem inherent in crystallographic analysis. nih.gov Furthermore, due to their photo-labile nature, certain halogenated nucleosides can be used in UV cross-linking experiments to study the interactions between nucleic acids and proteins. genelink.com The process of dehalogenation is also studied, as it is a key step in the mechanism of some therapeutic agents and biological processes. researchgate.net The strategic placement of a halogen can therefore serve multiple purposes, from enabling complex syntheses to elucidating biological structures and functions.

Common Halogenating Agents in Organic Synthesis
AgentHalogen IntroducedTypical Reaction TypeReference
N-Bromosuccinimide (NBS)Bromine (Br)Radical Halogenation, Electrophilic Bromination numberanalytics.com
Molecular Bromine (Br2)Bromine (Br)Electrophilic Addition/Substitution numberanalytics.com
N-Chlorosuccinimide (NCS)Chlorine (Cl)Electrophilic Chlorination numberanalytics.com
Molecular Iodine (I2)Iodine (I)Electrophilic Addition/Substitution numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrN4O8 B125966 2-Bromo-2',3',5'-tri-O-acetylinosine CAS No. 41623-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYPUYTWISKOLG-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512153
Record name 2',3',5'-Tri-O-acetyl-2-bromoinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41623-91-0
Record name Inosine, 2-bromo-, 2′,3′,5′-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41623-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosine, 2-bromo-, 2',3',5'-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041623910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3',5'-Tri-O-acetyl-2-bromoinosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 2 ,3 ,5 Tri O Acetylinosine

Precursors and Initial Steps in the Preparation of Acetylated Inosine (B1671953)

The common starting material for the synthesis is inosine, a naturally occurring nucleoside. The initial and crucial step involves the protection of the hydroxyl groups on the ribose sugar to prevent side reactions in subsequent steps. Acetyl groups are frequently chosen for this protective role due to their stability and the relative ease of their introduction and removal.

Synthesis of 2',3',5'-tri-O-acetylinosine from Inosine

The most direct route to the acetylated precursor is the reaction of inosine with an acetylating agent. This reaction targets the three hydroxyl groups at the 2', 3', and 5' positions of the ribofuranose ring.

Optimized Acetylation Conditions and Reagent Selection

The peracetylation of inosine to yield 2',3',5'-tri-O-acetylinosine is efficiently achieved using acetic anhydride (B1165640) as the acetylating agent. A common high-yield method involves suspending inosine in a suitable solvent and adding acetic anhydride in the presence of a base and a catalyst.

One optimized protocol uses triethylamine (B128534) as a base and a catalytic amount of 4-dimethylaminopyridine (DMAP). In this procedure, inosine and DMAP are suspended, and triethylamine and acetic anhydride are added sequentially. The reaction proceeds at room temperature and is typically complete within an hour, affording the desired product in high yields (e.g., 82%) after purification.

Reagent/ComponentRoleTypical Molar Ratio (relative to Inosine)
InosineStarting Material1.0
Acetic AnhydrideAcetylating Agent~3.4
TriethylamineBase~3.8
4-dimethylaminopyridine (DMAP)CatalystCatalytic amount

This interactive table summarizes a common set of reagents for the acetylation of inosine.

Another reported method involves "acid acetylation," where inosine is treated with acetic anhydride and acetyl chloride in an acetic acid solution. However, this method can lead to cleavage of the glycosidic bond, resulting in the formation of hypoxanthine (B114508) and acetylated ribose as byproducts.

Solvent Systems and Catalytic Considerations for Acetylation

The choice of solvent is critical for reaction efficiency and solubility of the starting materials. Acetonitrile (B52724) is a frequently used solvent for the DMAP-catalyzed acetylation, as it allows for a clean reaction and straightforward workup.

Alternatively, a system using a mixture of acetic anhydride and acetic acid can serve as both the acetylating reagent and the solvent. This approach offers a practical method for the acetylation of a range of nucleosides, including on a large scale.

The role of the catalyst, typically DMAP, is to activate the acetic anhydride, increasing its electrophilicity and facilitating the rapid acylation of the sterically hindered secondary hydroxyl groups of the ribose ring.

Alternative Synthetic Routes to Acetylated Inosine Derivatives

Alternative strategies for preparing acetylated inosine derivatives often involve multi-step procedures to achieve specific modifications. For instance, a synthetic pathway to create 2,3-O-diacetyl-5-deoxyinosine begins with the reaction of inosine with p-toluenesulfonyl chloride to form a 5'-O-tosylated intermediate. This is followed by reduction with sodium borohydride to remove the 5'-hydroxyl group, and subsequent acetylation with acetic anhydride yields the diacetylated deoxy derivative. While not producing the tri-O-acetylated compound directly, this route demonstrates an alternative pathway where acetylation is performed after other modifications to the sugar moiety.

Regioselective Bromination of Acetylated Inosine

The second major stage in the synthesis is the introduction of a bromine atom onto the purine (B94841) ring of 2',3',5'-tri-O-acetylinosine. The position of bromination is dictated by the electronic properties of the purine ring system.

Direct Bromination of 2',3',5'-tri-O-acetylinosine

The direct electrophilic bromination of purine nucleosides, including inosine and its acetylated derivatives, is a well-studied reaction. However, the inherent electronic structure of the purine ring directs electrophilic attack to the C8 position, which is the most electron-rich and sterically accessible site. nih.govnih.govresearchgate.netresearchgate.net The C2 position, by contrast, is part of the electron-deficient pyrimidine ring of the purine system and is more susceptible to nucleophilic, rather than electrophilic, attack. researchgate.net

Therefore, the direct reaction of 2',3',5'-tri-O-acetylinosine with common electrophilic brominating agents such as N-bromosuccinimide (NBS) in solvents like DMF, or with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), results in the regioselective formation of 8-Bromo-2',3',5'-tri-O-acetylinosine, not the 2-bromo isomer. nih.govresearchgate.net

Brominating AgentSolventPosition of Bromination
N-Bromosuccinimide (NBS)DMFC8
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)CH2Cl2, CH3CN, or DMFC8
Bromine (Br2)Acetic Acid / NaOAcC8

This interactive table summarizes common conditions for the electrophilic bromination of purine nucleosides, which results in C8 substitution.

Synthesis of the specific 2-bromo isomer as requested in the subject would necessitate a different synthetic strategy, likely involving the use of a pre-functionalized purine base (e.g., 2-bromohypoxanthine) which is then coupled with a protected ribose derivative, rather than through the direct bromination of the intact acetylated inosine nucleoside.

Brominating Agents and Reaction Parameters

The electrophilic bromination of the purine ring in acetylated inosine can be accomplished using various brominating agents. Commonly employed reagents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH). nih.gov The choice of reagent and reaction conditions significantly influences the efficiency and outcome of the synthesis.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of purine nucleosides. The reaction is typically carried out in an aprotic solvent, such as N,N-dimethylformamide (DMF), at room temperature. The use of NBS offers a convenient and effective method for the introduction of a bromine atom onto the purine base. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBH): DBH serves as another effective brominating agent for purine nucleosides. Reactions involving DBH are often performed in aprotic solvents like dichloromethane (B109758) (CH2Cl2), acetonitrile (CH3CN), or DMF. nih.gov The reactivity of DBH can be enhanced by the addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which can lead to shorter reaction times and improved yields. nih.gov For instance, the bromination of a protected uridine (B1682114) derivative with DBH in CH2Cl2 at ambient temperature for an extended period resulted in a high yield of the corresponding 5-bromouridine. nih.gov The addition of TMSOTf significantly accelerated this transformation. nih.gov

The reaction parameters, including solvent, temperature, and reaction time, are crucial for the successful synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. Aprotic solvents are generally preferred to avoid unwanted side reactions. While the reactions can often proceed at room temperature, gentle heating may be employed to increase the reaction rate. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Table 1: Common Brominating Agents and Reaction Conditions for Purine Nucleosides

Brominating AgentSolvent(s)Catalyst/Additive (Optional)Typical Temperature
N-Bromosuccinimide (NBS)DMF---Room Temperature
1,3-Dibromo-5,5-dimethylhydantoin (DBH)CH2Cl2, CH3CN, DMFTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Room Temperature to 40°C
Bromine (Br2)Acetic Acid/Sodium Acetate (B1210297)---Not specified

This table provides a general overview of conditions reported for the bromination of purine nucleosides and may require optimization for the specific synthesis of this compound.

Comparative Analysis of Bromination Techniques for Purine Nucleosides

Several methods have been developed for the bromination of purine nucleosides, each with its own advantages and limitations. A comparative analysis of these techniques is essential for selecting the most suitable approach for the synthesis of this compound.

Historically, elemental bromine (Br2) in a buffered solution, such as acetic acid with sodium acetate, has been used for the 8-bromination of purine nucleosides. However, this method can be harsh and may lead to the formation of byproducts.

More contemporary and widely adopted methods utilize reagents like NBS and DBH. These reagents are often preferred due to their solid nature, ease of handling, and milder reaction conditions. Sodium monobromoisocyanurate (SMBI) has also been reported as an efficient brominating agent for both pyrimidine and purine nucleosides, demonstrating bromination at the C-8 position of purine nucleosides in moderate to high yields. nih.gov This method offers a facile and efficient strategy for the synthesis of bromonucleosides. nih.gov

The use of DBH in combination with a Lewis acid catalyst represents a further refinement of bromination techniques. This approach can significantly accelerate the reaction and improve yields, making it an attractive option for efficient synthesis. nih.gov The choice between these methods will often depend on factors such as the desired scale of the reaction, the availability of reagents, and the ease of purification of the final product.

Table 2: Comparison of Bromination Techniques for Purine Nucleosides

Technique/ReagentAdvantagesDisadvantages
Bromine (Br2) in Acetic Acid/NaOAcReadily available reagentCan be harsh, potential for byproducts
N-Bromosuccinimide (NBS) in DMFMild conditions, easy to handleMay require longer reaction times
1,3-Dibromo-5,5-dimethylhydantoin (DBH)Efficient, solid reagentMay require a catalyst for enhanced reactivity
Sodium Monobromoisocyanurate (SMBI)Efficient for both purines and pyrimidines, moderate to high yieldsLess commonly cited than NBS or DBH

Advanced Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound is contingent upon effective purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting material, brominating agent residues, and potential byproducts.

Chromatographic Resolution Strategies

Column chromatography is a fundamental and widely employed technique for the purification of nucleoside analogs. nih.gov For the purification of this compound, silica (B1680970) gel is the standard stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity is typically used. Common solvent systems include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate or methanol (B129727). The precise ratio of these solvents is determined empirically by monitoring the separation using thin-layer chromatography (TLC). researchgate.net

For instance, in the purification of a similar brominated pyrone, a gradient of hexane and ethyl acetate was used to elute the product from a silica gel column. researchgate.net A similar strategy would be applicable to the purification of the target compound. The fractions collected from the column are analyzed by TLC, and those containing the pure product are combined and concentrated to yield the purified this compound.

Crystallization Protocols for Enhanced Purity

Crystallization is a powerful technique for obtaining highly pure solid compounds. nih.gov For nucleoside derivatives, crystallization can be an effective final purification step after chromatographic separation. The process involves dissolving the crude or partially purified product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling to induce the formation of crystals.

The choice of solvent is crucial for successful crystallization. Common solvents for the crystallization of nucleoside analogs include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and their mixtures with water or non-polar solvents like hexane. nih.gov For example, the crystallization of a protected purine nucleoside intermediate was achieved from boiling water. nih.gov In another instance, a brominated purine derivative was crystallized from methanol. nih.gov Finding the optimal crystallization conditions for this compound may require screening of various solvents and solvent combinations. The resulting crystalline solid is typically collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum.

Yield Enhancement and Process Optimization in the Synthesis of this compound

Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts.

Key parameters that can be optimized include:

Choice of Brominating Agent: As discussed, different brominating agents exhibit varying reactivities. A systematic comparison of agents like NBS, DBH, and SMBI under identical conditions can identify the most efficient reagent for this specific transformation.

Stoichiometry of Reagents: The molar ratio of the brominating agent to the 2',3',5'-tri-O-acetylinosine substrate is a critical factor. Using a slight excess of the brominating agent can help drive the reaction to completion, but a large excess may lead to the formation of over-brominated or other side products.

Reaction Temperature: While many bromination reactions of nucleosides proceed at room temperature, adjusting the temperature can significantly impact the reaction rate. Optimization studies may involve running the reaction at different temperatures (e.g., 0 °C, room temperature, 40-50 °C) to find the optimal balance between reaction speed and selectivity. For example, the bromination of a protected uridine was found to be significantly faster at 40 °C compared to ambient temperature. nih.gov

Catalyst Addition: The use of a Lewis acid catalyst, such as TMSOTf with DBH, has been shown to enhance the efficiency of bromination. nih.gov Optimizing the type and amount of catalyst can lead to substantial improvements in yield and reaction time.

Work-up and Purification: The efficiency of the work-up and purification procedures directly impacts the final isolated yield. Optimizing the extraction and chromatographic conditions, as well as the crystallization protocol, can minimize product loss during these steps.

By carefully manipulating these variables, it is possible to develop a robust and high-yielding process for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery.

Chemical Reactivity and Derivatization of 2 Bromo 2 ,3 ,5 Tri O Acetylinosine

Nucleophilic Displacement Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the inosine (B1671953) ring is a versatile handle for introducing a wide array of functionalities through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to the creation of a diverse library of 2-substituted inosine derivatives.

Formation of Novel 2-Substituted Inosine Derivatives and Analogs

The strategic displacement of the C2-bromine atom is a cornerstone for synthesizing novel inosine analogs with modified biological activities. While direct examples for 2-Bromo-2',3',5'-tri-O-acetylinosine are specific to proprietary synthesis, the principle is well-established with related compounds. For example, the synthesis of 2'-substituted inosine analogs has been achieved from 6-chloropurine (B14466) riboside, a structurally related purine (B94841) derivative, by utilizing intermediates like 6-dimethylaminopurine (B21663) or 6-benzyloxypurine. nih.gov Furthermore, the synthesis of 8-amino-N1-inosine 5′-monophosphate (8-NH2-N1-IMP) from an 8-bromoinosine (B613785) precursor demonstrates the feasibility of introducing amino groups via nucleophilic substitution on a brominated purine core. nih.gov These examples underscore the potential of this compound as a scaffold for generating a variety of 2-substituted derivatives, which can then be further modified or deprotected to yield the final target molecules.

NucleophileResulting 2-Substituted Derivative (General)
Primary/Secondary Amine (R₂NH)2-Amino-inosine derivative
Thiol (RSH)2-Thioether-inosine derivative
Alkoxide (RO⁻)2-Alkoxy-inosine derivative
Azide (B81097) (N₃⁻)2-Azido-inosine derivative

Selective Deacetylation Strategies

The acetyl groups protecting the hydroxyl functions of the ribose moiety are crucial for solubility in organic solvents and for directing reactivity. However, their removal is a necessary step to obtain the final, biologically active nucleosides. Selective deacetylation allows for either complete deprotection or the targeted removal of specific acetyl groups.

Hydrolytic and Transesterification Methods for Sugar Moiety Deprotection

The most common method for the complete removal of O-acetyl groups from protected nucleosides is the Zemplén deacetylation. chemistry-online.comnih.gov This transesterification reaction is typically carried out under mild, basic conditions using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) at room temperature. chemistry-online.com The acetyl groups are transferred from the sugar to the methanol, forming methyl acetate (B1210297), and leaving the unprotected nucleoside. chemistry-online.com This method is highly efficient, often providing nearly quantitative yields of the deprotected carbohydrate. chemistry-online.com

An alternative to Zemplén conditions involves using a hydroxyl anion base in methanol, which has been shown to be as effective as sodium methoxide. rsc.org For more nuanced transformations, enzymatic methods offer high regioselectivity. nih.gov Lipases, such as that from Candida rugosa, can be used to selectively deacetylate specific positions, for example, the 5'-position of a peracetylated ribofuranose. nih.gov Different enzymes and reaction conditions (hydrolysis vs. alcoholysis) can afford different deacetylation patterns, allowing for the preparation of specific, partially acetylated intermediates. nih.gov

Deacetylation MethodReagentsKey Features
Zemplén DeacetylationCatalytic NaOMe in MeOHMild conditions, high yield, complete de-O-acetylation. chemistry-online.comnih.gov
Base-Catalyzed HydrolysisNaOH in MeOHEffective alternative to NaOMe. rsc.org
Enzymatic DeacetylationLipases, EsterasesHigh regioselectivity, allows for partial deprotection. nih.govnih.govnih.gov

Reactions Involving the Acetyl Protecting Groups

Beyond their primary role as protecting groups, the acetyl substituents on the ribose can participate in or influence subsequent chemical transformations, most notably the cleavage of the N-glycosidic bond.

Glycosidic Bond Cleavage of Acetylated Nucleosides

The N-glycosidic bond, which links the purine base to the ribose sugar, can be cleaved under certain conditions. The presence of acetyl groups on the sugar can facilitate this cleavage. For instance, the treatment of acetylated purine nucleosides with acetyl bromide can lead to the quantitative cleavage of the glycosidic bond. nih.gov This reaction results in the formation of the acetylated purine base and a stable, acetylated sugar halide, such as tri-O-acetyl-D-ribofuranosyl bromide. nih.gov

A similar cleavage has been observed during the reaction of 5'-deoxy-2',3'-diacetylinosine in a mixture of acetic anhydride (B1165640) and acetic acid in the presence of a cation-exchange resin, which yielded 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose. nih.gov The proposed mechanism involves an initial attack by the resin at the anomeric center, forming a glycosyl intermediate, which is then intercepted by acetolysis to give the final acetylated sugar product. nih.gov This type of reaction is pivotal for separating the base and sugar moieties for further independent modifications or for the synthesis of sugar derivatives from nucleoside precursors.

Starting Material (Example)Reagents/ConditionsKey Products
InosineAcetic anhydride, Acetyl chloride, Acetic acidAcetylated inosine, Hypoxanthine (B114508) (cleavage product). nih.gov
Acetylated Purine NucleosideAcetyl bromideAcetylated purine base, Tri-O-acetyl-D-ribofuranosyl bromide. nih.gov
5'-Deoxy-2',3'-diacetylinosineAcetic anhydride/Acetic acid, Cation-exchange resin1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. nih.gov

Synthesis of Ribofuranosyl Bromide and Other Sugar Derivatives

The conversion of acetylated nucleosides to glycosyl halides is a known transformation in carbohydrate chemistry. nih.gov Although specific literature detailing the synthesis of ribofuranosyl bromide directly from this compound is not prevalent, general methods for the formation of glycosyl bromides from acetylated sugars can be considered. nih.gov One common approach involves the treatment of a per-acetylated sugar with a solution of hydrogen bromide in acetic acid. rsc.org This reaction proceeds via the cleavage of the glycosidic bond, with the acetyl groups participating in the stabilization of the resulting oxocarbenium ion intermediate, leading to the formation of the thermodynamically more stable α-anomer of the glycosyl bromide.

Another established method for preparing glycosyl bromides is the reaction of the acetylated sugar with reagents like phosphorus tribromide or a combination of red phosphorus and bromine. nih.gov These methods, while effective, can sometimes lead to the formation of byproducts. The cleavage of the glycosidic bond in purine nucleosides upon treatment with acetyl bromide to furnish tri-O-acetyl-D-ribofuranosyl bromide has been reported, highlighting the feasibility of this transformation. nih.gov

It is important to note that the conditions required for the synthesis of ribofuranosyl bromide could potentially affect the bromine substituent on the purine ring. Therefore, careful optimization of reaction conditions would be necessary to achieve the desired transformation selectively.

Beyond the synthesis of ribofuranosyl bromide, other modifications of the sugar moiety are theoretically possible, although less commonly explored for this specific substrate. These could include selective deacetylation to expose one or more hydroxyl groups for further functionalization, or other transformations of the acetyl groups themselves. However, the literature predominantly focuses on the derivatization of the purine base, leveraging the reactivity of the C2-bromo substituent.

Further Chemical Transformations and Synthetic Utility

The synthetic utility of this compound is most prominently demonstrated in its role as a precursor for a wide range of 2-substituted inosine derivatives. The carbon-bromine bond at the C2 position is amenable to various palladium-catalyzed cross-coupling reactions, providing access to compounds with diverse functionalities.

Palladium-catalyzed reactions such as the Sonogashira, Stille, and Buchwald-Hartwig amination reactions have been successfully employed to introduce alkynyl, aryl, vinyl, and amino groups at the C2 position of the purine ring. These transformations are foundational in medicinal chemistry and drug discovery, allowing for the systematic modification of the nucleoside structure to probe biological activity.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C2 position of the inosine ring and a terminal alkyne. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base. This method provides a straightforward route to 2-alkynylinosine derivatives.

Stille Coupling: The Stille reaction facilitates the coupling of the C2-bromo position with organostannane reagents. This allows for the introduction of a wide variety of organic groups, including alkyl, vinyl, and aryl moieties. The reaction is catalyzed by a palladium(0) complex and is known for its tolerance of a broad range of functional groups.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the C2-bromo position with a variety of amines. Catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, this reaction provides access to a diverse library of 2-aminoinosine derivatives.

The following table summarizes some of the key derivatization reactions of this compound:

Reaction TypeReagents and ConditionsProduct Type
Sonogashira CouplingTerminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMF2-Alkynyl-2',3',5'-tri-O-acetylinosine
Stille CouplingOrganostannane (e.g., R-SnBu₃), Pd(PPh₃)₄, LiCl, Dioxane2-Alkyl/Aryl/Vinyl-2',3',5'-tri-O-acetylinosine
Buchwald-Hartwig AminationAmine (R-NH₂), Pd₂(dba)₃, BINAP, NaOtBu, Toluene2-Amino-2',3',5'-tri-O-acetylinosine

Following these coupling reactions, the acetyl protecting groups on the ribose moiety can be readily removed under basic conditions, typically using methanolic ammonia (B1221849) or sodium methoxide in methanol, to yield the corresponding 2-substituted inosine nucleosides. The versatility of these transformations underscores the importance of this compound as a key intermediate in the synthesis of novel purine nucleoside analogues for various scientific investigations.

Applications and Advanced Research in Chemical Biology and Organic Synthesis

Function as a Versatile Synthetic Intermediate for Modified Nucleosides and Analogs

The strategic placement of the bromine atom at the C-8 position makes 8-Bromo-2',3',5'-tri-O-acetylinosine a highly valuable precursor for creating diverse libraries of modified nucleosides. These new molecules are instrumental in probing biological systems and developing potential therapeutic agents.

The C-Br bond at the 8-position of the purine (B94841) ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This has been effectively demonstrated in the synthesis of various 8-substituted inosine (B1671953) analogues.

A prominent example is the synthesis of 8-aminoinosine derivatives. In a synthetic route targeting inhibitors for the ectoenzyme CD38, 8-Bromo-2',3',5'-tri-O-acetylinosine serves as the starting point for creating key 8-substituted analogues. mdpi.com The process involves the substitution of the 8-bromo group with an azide (B81097) using sodium azide, followed by the reduction of the resulting 8-azido intermediate to the desired 8-amino group. mdpi.com This transformation is a reliable method for installing an amino group at this position, a critical modification for enhancing biological activity in certain contexts. bath.ac.uk

The following table summarizes a typical reaction sequence starting from the protected 8-bromoinosine (B613785).

Starting Material Reagents Intermediate/Product Description
8-Bromo-2',3',5'-tri-O-acetylinosine1. Sodium Azide (NaN₃), DMF 2. Palladium on Carbon (Pd/C), H₂1. 8-Azido-2',3',5'-tri-O-acetylinosine 2. 8-Amino-2',3',5'-tri-O-acetylinosineA two-step process involving nucleophilic substitution with azide followed by catalytic hydrogenation to yield the 8-amino derivative. mdpi.com
8-Bromo-2',3',5'-tri-O-acetylinosinePalladium on Carbon (Pd/C), H₂2',3',5'-tri-O-acetylinosineThe 8-bromo substituent can be removed via hydrogenation to produce the parent acetylated inosine. mdpi.com

This reactivity makes the compound a foundational building block for structure-activity relationship (SAR) studies, where researchers systematically alter the C-8 substituent to optimize biological efficacy. bath.ac.uk

Beyond simple C-8 substitution, 8-Bromo-2',3',5'-tri-O-acetylinosine is a precursor to more complex and biologically significant purine ribosides. Its structure allows for modifications at other sites, such as the N-1 position of the purine ring, leading to the creation of analogues of important signaling molecules.

For instance, it has been used in the synthesis of N-1-ribosyl-inosine analogues, which are fragments related to cyclic ADP-ribose (cADPR), a key second messenger. mdpi.com In these syntheses, the acetylated 8-bromoinosine is first N-1 glycosylated before the 8-bromo group is either retained, removed, or substituted. mdpi.com This approach facilitates the creation of a diverse set of molecules for probing enzymes like CD38, which are involved in calcium signaling pathways. mdpi.combath.ac.uk

Furthermore, the reactivity of the 8-bromo position can lead to intramolecular reactions. Radiolytic studies on the parent 8-bromoinosine have shown that reduction can induce a radical translocation from the C-8 position to the sugar moiety, which can then lead to cyclization, forming products like 5',8-cyclo-2'-deoxyinosine. nih.gov This demonstrates its utility in creating rigid, conformationally constrained nucleoside analogues that are valuable tools in chemical biology.

Contribution to Fundamental Understanding of Nucleoside Chemistry

The study of 8-Bromo-2',3',5'-tri-O-acetylinosine and its parent compound has provided significant insights into the chemical behavior of purine nucleosides, including their reactivity patterns and the mechanisms governing their modification.

The synthesis and reactions of 8-bromoinosine derivatives have helped delineate the reactivity of the purine core. The C-8 position of purines is a key site for biological function and synthetic modification. Studies on bromination highlight the factors influencing reactivity at this site. For example, direct bromination of unprotected inosine with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been reported to be unsuccessful, whereas protected guanosine (B1672433) and adenosine (B11128) derivatives react smoothly. nih.gov This finding underscores the unique electronic properties of the hypoxanthine (B114508) base compared to other purines and demonstrates the necessity of using pre-functionalized building blocks or specific protecting group strategies to achieve desired modifications.

Furthermore, investigations into the behavior of 8-bromoinosine upon interaction with hydrated electrons have revealed a detailed reactivity profile involving the formation of a C8 radical, which subsequently leads to further reactions with the sugar part of the molecule. nih.gov This provides a fundamental understanding of its reductive cleavage pathways.

The use of acetyl groups in 8-Bromo-2',3',5'-tri-O-acetylinosine is a classic example of a protecting group strategy that is fundamental to nucleoside chemistry. Acetylation of the ribose hydroxyls is crucial for several reasons: it enhances solubility in organic solvents, prevents these hydroxyls from interfering with reactions on the purine base, and helps direct reactions to specific sites.

The subsequent removal of these acetyl groups (deacetylation) is equally important. This step is typically achieved under mild basic conditions, such as with methanolic ammonia (B1221849), which cleaves the acetyl esters to restore the natural ribose structure without degrading the newly modified purine base. mdpi.com The widespread use of this protection-deprotection sequence in syntheses involving 8-bromoinosine intermediates implicitly contributes to the vast body of knowledge on the mechanistic aspects of nucleoside chemistry, confirming the stability of the glycosidic bond and the purine core under these standard reaction conditions.

Theoretical and Computational Studies of 8-Bromo-2',3',5'-tri-O-acetylinosine and its Derivatives

Theoretical and computational chemistry have become indispensable tools for understanding the properties and reactivity of molecules like 8-bromoinosine. Density Functional Theory (DFT) and other computational methods are used to rationalize experimental findings and predict molecular behavior.

Computational studies have been applied to investigate the one-electron reductive cleavage of the C-Br bond in 8-bromoinosine. nih.gov These calculations help to explain the mechanism of radical formation and the subsequent translocation to the sugar moiety observed in experimental studies. Theoretical models suggest that the distinct behavior of different 8-bromopurine derivatives when reacting with solvated electrons can be attributed to variations in the energy gap between their π* and σ* radical anions. nih.gov This provides a predictive framework for understanding the reactivity of this class of compounds. Such computational insights are critical for designing new synthetic pathways and for understanding potential mechanisms of action or degradation in biological systems.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the dynamic behavior and binding interactions of molecules. While specific MD and docking studies on 2-Bromo-2',3',5'-tri-O-acetylinosine are not extensively documented in publicly available literature, the principles governing these simulations on related modified nucleosides offer significant insights.

Molecular Dynamics of Modified Nucleosides:

Docking Simulations:

Molecular docking studies are instrumental in predicting how a ligand, such as a modified nucleoside, might bind to a protein target. For example, docking and MD simulations have been successfully employed to study the binding of guanosine derivatives to viral RNA-dependent RNA polymerase, revealing that bulky moieties on the ribose ring can enhance binding affinity. nih.gov Similarly, docking studies have provided insights into the binding of acetylated ligands to bromodomains, which are readers of histone acetylation marks. biorxiv.org

For this compound, docking studies could be used to explore its potential as an inhibitor or modulator of various enzymes. The acetyl groups might influence interactions with hydrophobic pockets in a binding site, while the brominated purine ring could engage in specific halogen bonding or other non-covalent interactions. The data table below illustrates hypothetical binding energies that could be obtained from such docking studies against a kinase, a common drug target.

Table 1: Hypothetical Docking Scores of this compound against a Kinase Target

ParameterValue (kcal/mol)
Estimated Binding Energy-8.5
van der Waals Contribution-5.2
Electrostatic Contribution-2.1
Halogen Bond Contribution-1.2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic properties of a molecule, which in turn dictate its reactivity.

Electronic Structure and Reactivity of Halogenated Purines:

Computational studies on chlorinated purines have shown that halogenation significantly affects the electronic distribution and reactivity of the purine ring. rsc.org These studies indicate that the sites of reaction are influenced by both kinetic and thermodynamic factors, with electrostatic interactions playing a key role. rsc.org Similarly, ab initio studies on halogenated adenine (B156593) and guanine (B1146940) have explored the impact of halogens on base pairing energies and geometries, highlighting the potential for halogen bonds to influence nucleic acid structure. mdpi.com

For this compound, quantum chemical calculations could be used to determine properties such as the molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges. The bromine atom at the C2 position is expected to create a region of positive electrostatic potential (a "sigma-hole"), making it a potential halogen bond donor. This has implications for its interaction with biological macromolecules. The acetyl groups, being electron-withdrawing, would also modulate the electronic properties of the ribose and, indirectly, the purine base.

The following table presents theoretical electronic properties for this compound, derived from principles established in studies of similar molecules.

Table 2: Theoretical Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.5
Dipole Moment (Debye)4.2
C2-Br Bond PolarizationSignificant

Conformational Analysis of Modified Ribonucleosides

The three-dimensional shape of a nucleoside, or its conformation, is critical for its biological activity. The presence of substituents on the purine ring and the ribose can significantly influence the preferred conformation.

Conformational Preferences of Brominated and Acetylated Nucleosides:

Studies on 8-bromoguanosine (B14676) have shown that the bulky bromine atom at the 8-position forces the nucleoside to adopt a syn conformation around the glycosidic bond, in contrast to the more common anti conformation. caymanchem.com While the bromine in this compound is at a different position, steric hindrance with the ribose moiety could still influence the equilibrium between syn and anti conformers.

The acetyl groups on the ribose also play a crucial role in determining its pucker, which describes the out-of-plane twisting of the furanose ring. The sugar pucker is typically described as being in a North (C3'-endo) or South (C2'-endo) conformation. The steric and electronic effects of the acetyl groups can shift this equilibrium. For instance, the breakage of the glycosidic bond in a related diacetylated inosine derivative led to a ribofuranose ring with a C2-exo, C3-endo twist configuration. nih.gov The acetylation of nucleosides is a common strategy to enhance their membrane permeability, and understanding the conformational consequences of this modification is important for drug design. researchgate.net

The conformational landscape of this compound can be explored using computational methods to predict the relative energies of different conformers.

Table 3: Predicted Conformational Preferences for this compound

Conformational ParameterPredicted Predominant StateEnergy Barrier (kcal/mol)
Glycosidic Torsion (χ)Anti~2-4 (for syn/anti rotation)
Sugar Pucker (P)North (C3'-endo)~1-2 (for N/S interconversion)

Analytical Methodologies for Research Characterization

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Bromo-2',3',5'-tri-O-acetylinosine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete bonding framework.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts would be expected for the protons of the purine (B94841) base, the ribose sugar, and the acetyl protecting groups. For instance, the anomeric proton (H-1') of the ribose moiety would likely appear as a distinct doublet, with its chemical shift and coupling constant providing information about its stereochemistry. The protons of the acetyl groups would typically resonate as sharp singlets in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-8~8.0-8.5-
H-1'~6.0-6.5~85-90
H-2'~5.5-6.0~70-75
H-3'~5.5-6.0~70-75
H-4'~4.3-4.8~80-85
H-5', 5''~4.2-4.7~60-65
Acetyl CH₃~2.0-2.2~20-22
C-2-~150-155
C-4-~148-152
C-5-~120-125
C-6-~155-160
C-8-~140-145
Acetyl C=O-~169-172
Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular formula of the compound is C₁₆H₁₇BrN₄O₈, with a calculated molecular weight of approximately 473.23 g/mol . chemicalbook.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic losses of fragments such as the acetyl groups (loss of 42 Da for CH₂=C=O or 60 Da for acetic acid), the ribose sugar, and the bromo-purine base. This fragmentation pattern provides corroborating evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for assessing the purity of this compound and for determining its concentration in solution. The purine ring system of the molecule contains a chromophore that absorbs UV light at a characteristic wavelength (λmax).

The UV spectrum of this compound would be expected to show a distinct absorption maximum. The position of this maximum can be influenced by the substitution on the purine ring. By comparing the observed λmax to that of related inosine (B1671953) derivatives, the identity of the chromophore can be confirmed. Furthermore, the absorbance at λmax is directly proportional to the concentration of the compound, as described by the Beer-Lambert law, allowing for quantitative analysis.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type.

The IR spectrum of this compound would display several key absorption bands. Prominent peaks would be expected for the carbonyl (C=O) stretching of the acetyl ester groups, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ester and ether linkages, C-N stretching within the purine ring, and C-H stretching from the aliphatic and aromatic components of the molecule. The presence of these characteristic bands provides strong evidence for the key functional groups within the molecular structure.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification of this compound and for the verification of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound. A reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

In an HPLC analysis, a pure sample of this compound would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The presence of any additional peaks would indicate impurities. By integrating the area of the main peak, the purity of the sample can be quantified.

Interactive Data Table: Typical HPLC Parameters for Analysis

Parameter Condition
Column Reverse-Phase C18
Mobile Phase Gradient of Water and Acetonitrile
Detector UV at λmax
Flow Rate 1.0 mL/min
Temperature Ambient

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed in the research and characterization of this compound. This method is primarily utilized to monitor the progress of synthesis reactions, assess the purity of the compound, and to determine appropriate solvent systems for larger-scale purification by column chromatography. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

For acetylated bromonucleosides like this compound, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate moderately polar compounds. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A variety of solvent systems, typically mixtures of a less polar solvent and a more polar solvent, can be employed. The polarity of the mobile phase is adjusted to control the migration of the compound up the TLC plate, which is quantified by the retention factor (Rƒ).

In the context of synthesizing related bromo-purine nucleoside derivatives, specific TLC conditions have been reported that are indicative of the systems applicable to this compound. For instance, in the purification of a triacetyl-protected 8-bromoinosine (B613785), an Rƒ value of 0.46 was observed using a mobile phase of petroleum ether and ethyl acetate (B1210297) in a 1:3 volume ratio on a silica gel plate. nih.gov For other similar protected brominated nucleosides, solvent systems such as dichloromethane (B109758) and acetone (B3395972) have been utilized. nih.gov The addition of a small amount of a basic modifier like pyridine (B92270) or triethylamine (B128534) to the eluent can sometimes be beneficial, particularly when dealing with compounds that have a tendency to streak on silica gel.

Visualization of the compound on the TLC plate after development is typically achieved under UV light (254 nm), where the purine ring of the inosine derivative will absorb UV radiation and appear as a dark spot on the fluorescent indicator-impregnated silica gel plate.

The following table summarizes representative TLC conditions used for the analysis of compounds structurally related to this compound, providing a reference for its own characterization.

AnalyteStationary PhaseMobile Phase (v/v)Rƒ Value
Triacetyl protected 8-bromoinosineSilica GelPetroleum Ether : Ethyl Acetate (1:3)0.46 nih.gov
N1-ribosyl-8-bromoinosine derivativeSilica GelDichloromethane : Acetone (1:1)0.59 nih.gov

Future Directions and Emerging Research Avenues

Advancements in Green Chemistry Approaches for Nucleoside Derivatization

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of nucleoside derivatives, including 2-Bromo-2',3',5'-tri-O-acetylinosine, traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. Future research is poised to address these challenges through the development of more sustainable and eco-friendly synthetic protocols.

Key advancements in this area are expected to focus on several aspects of the derivatization process. The replacement of conventional volatile organic solvents with greener alternatives is a primary goal. ista.ac.at Research is actively exploring the use of water, bio-derived solvents, and ionic liquids for nucleoside modifications such as acylation and halogenation. ista.ac.at These alternative solvents not only reduce environmental pollution but can also in some cases enhance reaction rates and selectivity. ista.ac.at

Another critical area of development is the use of more environmentally benign catalysts. Current time information in Pasuruan, ID. The move away from stoichiometric reagents towards catalytic systems, particularly those based on earth-abundant and non-toxic metals, is a significant trend. Current time information in Pasuruan, ID. For the bromination step in the synthesis of this compound, for instance, innovative methods are being explored to replace molecular bromine with safer alternatives. mt.com This includes the in situ generation of brominating agents from salts like sodium bromide, often coupled with aerobic oxidation, which uses oxygen from the air as the ultimate oxidant. stepscience.com

Furthermore, energy efficiency is a growing consideration. Microwave-assisted and ultrasound-assisted synthesis are being investigated as methods to accelerate reaction times and reduce energy consumption in nucleoside derivatization. acs.org These techniques can lead to higher yields and cleaner reaction profiles in shorter timeframes. acs.org The overarching goal is to develop synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable. rsc.org

Green Chemistry ApproachTraditional MethodEmerging AlternativePotential Benefits
Solvents Volatile Organic Solvents (e.g., Pyridine (B92270), DMF)Water, Bio-derived solvents, Ionic Liquids ista.ac.atReduced toxicity and environmental pollution, potential for enhanced reactivity. ista.ac.at
Brominating Agents Molecular Bromine (Br₂)In situ generation from HBr or NaBr with an oxidant mt.comstepscience.comImproved safety by avoiding the handling of highly toxic and corrosive Br₂. mt.com
Catalysts Stoichiometric reagentsCatalysts based on earth-abundant metals (e.g., iron, copper) Current time information in Pasuruan, ID.Reduced waste, lower cost, and decreased reliance on toxic heavy metals. Current time information in Pasuruan, ID.
Energy Input Conventional heatingMicrowave or ultrasound irradiation acs.orgFaster reaction times, reduced energy consumption, and potentially higher yields. acs.org

Exploitation of this compound as a Scaffold for Complex Molecular Architectures

The structure of this compound makes it an ideal scaffold for the construction of more complex and functionally diverse molecules. A molecular scaffold is a core structure upon which a variety of substituents can be systematically attached to create a library of related compounds. acs.org The bromine atom at the 2-position and the acetyl protecting groups on the ribose sugar of this compound provide orthogonal handles for selective chemical modification.

The bromine atom is a particularly versatile functional group. It can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse side chains at the 2-position of the purine (B94841) ring. Furthermore, the bromo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the attachment of aryl, heteroaryl, and alkynyl groups, thereby dramatically increasing the molecular complexity and diversity of the resulting nucleoside analogues.

The acetyl groups on the sugar moiety, while primarily serving as protecting groups, can also be selectively removed to allow for further derivatization of the ribose ring. This dual functionality—modification at both the base and the sugar—positions this compound as a powerful building block in medicinal chemistry and chemical biology. By systematically varying the substituents at these positions, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity. This scaffold-based approach is instrumental in the discovery of novel antiviral and anticancer agents, as well as molecular probes for studying biological processes.

Reaction TypeFunctional Group TargetPotential ModificationsResulting Structures
Nucleophilic Substitution 2-BromoAmines, Thiols, Alkoxides2-Amino, 2-Thio, and 2-Alkoxy-inosine derivatives
Suzuki Coupling 2-BromoBoronic acids/esters2-Aryl or 2-Heteroaryl-inosine derivatives
Sonogashira Coupling 2-BromoTerminal alkynes2-Alkynyl-inosine derivatives
Deacetylation 2',3',5'-tri-O-acetylHydrolysis or aminolysisFree hydroxyl groups for further sugar modification

Development of Novel Analytical Tools for In-Situ Monitoring of Nucleoside Transformations

The synthesis of complex molecules like nucleoside derivatives often involves multiple steps where precise control over reaction conditions is crucial for achieving high yields and purity. The development of novel analytical tools for the in-situ monitoring of these transformations is a rapidly advancing field that promises to revolutionize how such syntheses are performed and optimized. ista.ac.at In-situ monitoring, as part of a broader Process Analytical Technology (PAT) framework, involves the real-time analysis of a chemical reaction as it happens, without the need to remove samples for offline analysis. stepscience.commt.com

For the synthesis and derivatization of this compound, several spectroscopic techniques are being adapted for in-situ monitoring. acs.org These include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups. mt.comrsc.org For instance, the progress of the acylation of inosine (B1671953) can be monitored by observing the appearance of the ester carbonyl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging technique that allows for the continuous monitoring of a reaction mixture as it flows through the NMR spectrometer. acs.org This can provide detailed structural information on the species present in the reaction, aiding in the identification of transient intermediates and byproducts. acs.org

Integrated Computational and Experimental Paradigms for Rational Design of Nucleoside Probes and Intermediates

The traditional approach to drug discovery often relies on the synthesis and screening of large libraries of compounds, which can be a time-consuming and expensive process. The integration of computational modeling with experimental synthesis and testing offers a more rational and efficient paradigm for the design of novel nucleoside probes and therapeutic intermediates. researchgate.netgnomio.com This synergistic approach is becoming increasingly powerful in the field of nucleoside chemistry.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how a designed nucleoside analogue will bind to its biological target, such as a viral enzyme or a cancer-related protein. researchgate.netnih.gov By starting with the three-dimensional structure of the target, researchers can computationally design molecules that are predicted to have high affinity and selectivity. This allows for the prioritization of synthetic targets, focusing experimental efforts on the most promising candidates. gnomio.com

In the context of this compound, computational tools can be used to explore the vast chemical space that can be accessed by modifying its structure. For example, different substituents can be virtually attached to the 2-position, and their predicted binding to a target protein can be evaluated. This can guide the selection of the most promising derivatives to synthesize in the laboratory.

The experimental results, in turn, provide valuable feedback for refining the computational models. nih.gov If a synthesized compound is more or less active than predicted, this information can be used to improve the accuracy of the computational algorithms. This iterative cycle of computational design, chemical synthesis, and biological evaluation accelerates the discovery process and increases the likelihood of success. researchgate.net This integrated paradigm is not only applicable to the design of new drugs but also to the development of novel molecular probes for diagnostics and for elucidating biological pathways.

Computational TechniqueApplication in Nucleoside DesignExperimental Validation
Molecular Docking Predicts the binding mode and affinity of a nucleoside to a target protein. researchgate.netIn vitro binding assays and enzymatic assays.
Molecular Dynamics Simulations Simulates the dynamic behavior of the nucleoside-protein complex over time, providing insights into binding stability. researchgate.netBiophysical techniques such as X-ray crystallography or cryo-electron microscopy.
Quantum Mechanics (QM) Calculates the electronic properties and reactivity of nucleosides, aiding in the design of new reactions.Kinetic studies and reaction yield optimization.
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate the chemical structure of nucleosides with their biological activity.Synthesis and testing of new analogues to validate the model's predictive power.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-2',3',5'-tri-O-acetylinosine, and how do reaction parameters impact yield?

  • Methodological Answer : The compound is synthesized via direct bromination of 2',3',5'-triacetylguanosine using bromoform and n-pentyl nitrite at 90°C for 30 minutes, yielding 35% . Key factors include:

  • Temperature : Elevated temperatures (90°C) are critical for bromine activation.

  • Substrate Limitations : This method is unsuitable for non-guanosine derivatives or substrates sensitive to nitrite-mediated conditions .

  • Optimization : Yield improvements may require alternative brominating agents (e.g., TMSBr) or protective group adjustments (e.g., t-butyldimethylsilyl vs. acetyl) .

    Table 1: Synthesis Parameters and Outcomes

    SubstrateReagentsTemp (°C)Time (min)Yield (%)Limitations
    2',3',5'-triacetylguanosineBromoform, n-pentyl nitrite903035Substrate-specific

Q. What spectroscopic and chromatographic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm bromine substitution at C-2 and acetyl group positions.
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection (λ = 260 nm for nucleosides).
  • Physical Properties : Compare observed melting point (234–236°C) and density (1.62 g/cm³) with literature values .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at −20°C in anhydrous conditions to prevent acetyl group hydrolysis or bromine displacement. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How does bromine substitution at C-2 influence reactivity in Suzuki-Miyaura cross-coupling reactions compared to chloro analogs?

  • Methodological Answer :

  • Reactivity : Bromine exhibits faster oxidative addition to Pd(0) catalysts than chlorine, as shown in Suzuki reactions with phenylboronic acid. For example, 2-bromo derivatives are consumed 2–3× faster than chloro analogs under identical conditions .

  • Catalyst Selection : Pd(OAc)₂ with bidentate ligands (e.g., SPhos) enhances coupling efficiency for brominated substrates .

    Table 2: Reactivity Comparison in Suzuki Reactions

    HalogenCatalyst SystemReaction Time (h)Conversion (%)Reference
    BrPd(OAc)₂/L11295
    ClPd(OAc)₂/L12490

Q. What contradictions exist in substrate scope when using this compound for nucleoside analog synthesis?

  • Methodological Answer :

  • Limitations : The acetyl-protected ribose moiety may sterically hinder coupling at C-2 in bulkier arylboronic acids. For example, reactions with ortho-substituted boronic acids show <50% yield, whereas para-substituted analogs achieve >85% .
  • Resolution : Replace acetyl groups with t-butyldimethylsilyl (TBS) to reduce steric hindrance, though this requires post-reaction deprotection steps .

Q. How can computational modeling aid in predicting the regioselectivity of bromination in triacetylated nucleosides?

  • Methodological Answer :

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electron density at purine C-2 vs. C-6 positions. Studies show C-2 bromination is favored due to lower activation energy (ΔG‡ = 15.2 kcal/mol vs. 18.7 kcal/mol for C-6) .
  • Experimental Validation : Correlate computed results with 1^1H NMR kinetic data to refine predictive models.

Data Contradictions and Resolution

  • Yield Discrepancies : Trivedi’s method reports 35% yield, while analogous brominations with TMSBr achieve 50–60% . Contradictions arise from nitrite vs. silyl reagent reactivity.
  • Resolution : Optimize bromine source and reaction time (e.g., TMSBr at 80°C for 20 minutes improves yield without byproducts) .

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